2,2,6,6-tetramethyl-4-piperidinone O-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)oxime
Overview
Description
The compound is a derivative of 2,2,6,6-tetramethyl-4-piperidinone . Piperidinones are a class of organic compounds that contain a piperidine ring with a carbonyl group. The 2,2,6,6-tetramethyl-4-piperidinone is a specific type of piperidinone where the piperidine ring is substituted with four methyl groups .
Molecular Structure Analysis
The molecular structure of 2,2,6,6-tetramethyl-4-piperidinone consists of a six-membered piperidine ring with a carbonyl group and four methyl groups attached .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-tetramethyl-4-piperidinone include a molecular weight of 155.24 g/mol and a molecular formula of C9H17NO . It’s also worth noting that it has a density of 0.837 g/mL at 25 °C .Safety and Hazards
Properties
IUPAC Name |
[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 5,6-dihydrobenzo[b][1]benzazepine-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-23(2)15-19(16-24(3,4)26-23)25-29-22(28)27-20-11-7-5-9-17(20)13-14-18-10-6-8-12-21(18)27/h5-12,26H,13-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVWAYUZJJZIPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NOC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42)CC(N1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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